molecular formula C15H15FN4O2 B2810820 Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-05-0

Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2810820
CAS No.: 725217-05-0
M. Wt: 302.309
InChI Key: FOUINFIXRLPQJT-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the triazolo and pyrimidine rings in its structure imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are largely derived from its interactions with various biomolecules. In particular, this compound has been shown to interact with enzymes such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α), inhibiting their production in LPS-stimulated human microglia cells . This suggests that the compound may play a role in modulating the activity of these enzymes, thereby influencing biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interactions with various biomolecules. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins . This suggests that the compound may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting 3-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions.

    Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable aldehyde, such as 3-fluorobenzaldehyde, in the presence of a base like sodium ethoxide to form the triazolopyrimidine core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-ethyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its solubility and pharmacokinetics.

Uniqueness

The presence of the fluorophenyl group in Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUINFIXRLPQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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